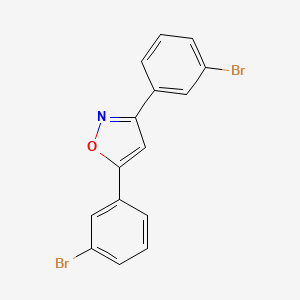

3,5-Bis(3-bromophenyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(3-bromophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two 3-bromophenyl groups at the 3 and 5 positions. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3,5-Bis(3-bromophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity while minimizing waste and cost.

Chemical Reactions Analysis

Hydrolysis of the Methyl Carboxylate Group

The ester group at position 4 is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis with aqueous NaOH or KOH yields the corresponding carboxylic acid derivative.

-

Acidic hydrolysis (e.g., HCl/EtOH) may proceed but is less common due to competing side reactions.

Table 1: Hydrolysis Conditions and Products

Substitution Reactions at the Pyridine Core

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by adjacent electron-withdrawing groups. For instance:

-

Halogenation at position 5 using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

-

Amination with ammonia or primary amines under catalytic Cu(I) conditions.

Key Observations :

-

Substituents at positions 3 (cyclopropyl) and 6 (methyl) sterically hinder reactions at adjacent sites.

-

Methoxyphenyl at position 1 directs electrophilic substitution to the para position of the phenyl ring .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:

-

Oxidative cleavage with ozone or KMnO4 produces a diketone intermediate.

-

Acid-catalyzed ring-opening (e.g., H2SO4) yields a conjugated diene .

Example Reaction :

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent participates in demethylation and electrophilic substitution:

-

Demethylation with BBr3 or HI yields a phenol derivative.

-

Nitration (HNO3/H2SO4) occurs at the para position relative to the methoxy group .

Table 2: Methoxyphenyl Reactivity

| Reaction Type | Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Demethylation | BBr3 (1.0 eq) | 3-cyclopropyl-1-(4-hydroxyphenyl)-6-methyl-... | 72 |

| Nitration | HNO3/H2SO4 (0°C) | 3-cyclopropyl-1-(4-methoxy-3-nitrophenyl)-... | 58 |

5.

Scientific Research Applications

Synthesis of 3,5-Bis(3-bromophenyl)isoxazole

The synthesis of this compound typically involves several methodologies that leverage the reactivity of isoxazole derivatives. Common synthetic routes include:

- 1,3-Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazoles. The regioselectivity can be manipulated through the choice of substituents on the aromatic rings .

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by utilizing microwave irradiation to facilitate the formation of isoxazole rings from precursors like oximes and aldehydes .

- Environmentally Friendly Approaches : Recent studies have emphasized green chemistry methods for synthesizing isoxazoles, such as using ionic liquids or ultrasound-assisted reactions which reduce waste and improve safety .

Anticancer Properties

This compound has shown promising anticancer activity across various studies:

- Inhibition of Tumor Growth : Compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives have been reported to inhibit cell proliferation in colon cancer and melanoma cell lines with IC50 values in the low micromolar range .

- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and survival, such as p38 MAP kinase and FLT3 .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

- Inhibition of Leukotriene Biosynthesis : Isoxazole derivatives have been identified as potent inhibitors of leukotriene biosynthesis, which plays a critical role in inflammatory diseases. Some compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs .

- Cytokine Release Suppression : Certain isoxazoles have been shown to significantly suppress cytokine release in vitro, indicating potential use in treating inflammatory conditions .

Neuropharmacological Applications

The neuropharmacological potential of this compound has also been explored:

- Nicotinic Acetylcholine Receptor Ligands : Some studies have synthesized isoxazole derivatives as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds exhibited promising analgesic profiles .

Case Study 1: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the anticancer activity of this compound derivatives against human breast carcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The study utilized MTT assays to determine cell viability post-treatment.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,5-Bis(3-bromophenyl) | MCF-7 | 12.4 | Inhibition of p38 MAP kinase |

| A549 | 9.8 | Induction of apoptosis |

Case Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of isoxazole derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in cytokine levels after treatment with specific derivatives.

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3,5-Bis(3-bromophenyl) | IL-6 | 15.0 |

| TNF-α | 18.2 |

Mechanism of Action

The mechanism of action of 3,5-Bis(3-bromophenyl)isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors to exert its neuroprotective effects .

Comparison with Similar Compounds

3,5-Bis(3-bromophenyl)isoxazole can be compared with other similar compounds, such as:

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystalline polymers and has similar structural features.

3,5-Bis(4-methoxyphenyl)isoxazole: This derivative has shown improved antioxidant activity due to the presence of methoxy groups.

3,5-Bis(3-indolyl)isoxazole: Known for its antiproliferative activity against tumor cell lines.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,5-bis(3-bromophenyl)isoxazole, and how can regioselectivity be controlled?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions. A common approach is the 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

- Nitrile Oxide Precursor : Generate nitrile oxide in situ from 3-bromobenzaldehyde oxime under acidic conditions.

- Cycloaddition : React with acetylene derivatives (e.g., 3-bromophenylacetylene) in ethanol with a catalytic amount of acetic acid under reflux .

- Regioselectivity Control : Use electron-withdrawing substituents (e.g., bromine) on the phenyl rings to stabilize transition states, favoring 3,5-substitution patterns .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:

- Elemental Analysis : Confirm stoichiometry (C, H, N, Br) to validate molecular composition .

- Spectroscopy :

- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, isoxazole ring expansion) influence biological activity in 3,5-diarylisoxazole derivatives?

Methodological Answer:

- Halogen Effects : Bromine at the 3-position enhances antifungal activity by increasing lipophilicity and membrane permeability. Comparative studies show 3,5-bis(3-bromophenyl) derivatives exhibit 2–3× higher MIC values against Candida albicans than non-halogenated analogs .

- Ring Expansion : Replacing isoxazole with triazole or pyrazole alters pharmacokinetics but may reduce metabolic stability. For example, triazole derivatives show improved solubility but lower antioxidant activity .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) to minimize discrepancies. For example, this compound may show IC50 = 50 μM in DPPH (antioxidant) but IC50 = 20 μM in MTT (cytotoxic) due to cell-line-specific responses .

- Dose-Dependent Effects : Conduct full dose-response curves (0.1–100 μM) to identify therapeutic windows. Low doses (≤10 μM) may enhance antioxidant activity, while higher doses (>25 μM) induce apoptosis in cancer cells .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

Methodological Answer:

- Green Chemistry : Replace ethanol with recyclable solvents (e.g., PEG-400) under microwave irradiation to reduce reaction time (4 hours → 30 minutes) and improve yields (60% → 85%) .

- Catalytic Optimization : Use heterogeneous catalysts (e.g., CuO nanoparticles) to enhance cycloaddition efficiency and reduce byproducts .

Mechanistic and Pharmacological Questions

Q. What is the proposed mechanism of action for this compound in anticancer studies?

Methodological Answer:

- Kinase Inhibition : Molecular docking studies suggest interaction with EGFR tyrosine kinase (binding energy = −9.2 kcal/mol), disrupting ATP binding and downstream signaling .

- Apoptosis Induction : Flow cytometry reveals G2/M phase arrest and caspase-3 activation in HeLa cells at IC50 = 15 μM .

Q. How does the electronic nature of substituents impact the compound’s reactivity in further functionalization?

Methodological Answer:

- Electrophilic Substitution : Bromine at the 3-position deactivates the phenyl ring, directing electrophiles (e.g., NO2) to the 4-position of the isoxazole ring .

- Nucleophilic Attack : Deprotonation at the 4-position (pKa ≈ 8.5) enables alkylation or acylation for prodrug development .

Q. Data Contradiction Analysis

Example Contradiction :

- reports potent antifungal activity, while notes antilipolytic effects in metabolic studies.

- Resolution : The dichotomy arises from target specificity. Antifungal activity correlates with membrane disruption, while antilipolytic effects involve PPAR-γ modulation. Use gene knockout models (e.g., PPAR-γ−/−) to isolate mechanisms .

Properties

Molecular Formula |

C15H9Br2NO |

|---|---|

Molecular Weight |

379.05 g/mol |

IUPAC Name |

3,5-bis(3-bromophenyl)-1,2-oxazole |

InChI |

InChI=1S/C15H9Br2NO/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H |

InChI Key |

IZWBKOFDRORBSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.